molecular formula C12H19ClN2O B1394685 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride CAS No. 1220033-37-3

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride

Cat. No.: B1394685
CAS No.: 1220033-37-3
M. Wt: 242.74 g/mol
InChI Key: YEAUDMCEPJLTBW-UHFFFAOYSA-N
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Description

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is used in various scientific research applications due to its unique properties. This compound is often utilized in pharmaceutical testing and other chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride typically involves the reaction of benzylamine with ethyl acrylate, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-benzyl-N-ethylpropanamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its applications in both research and industry highlight its importance as a valuable chemical compound .

Properties

IUPAC Name

3-amino-N-benzyl-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11;/h3-7H,2,8-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAUDMCEPJLTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-37-3
Record name Propanamide, 3-amino-N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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